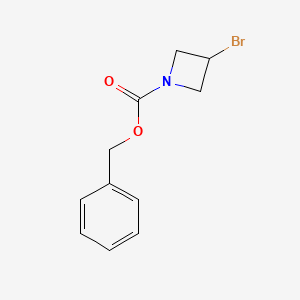

Benzyl 3-bromoazetidine-1-carboxylate

説明

Benzyl 3-bromoazetidine-1-carboxylate (CAS: 939759-25-8) is a brominated azetidine derivative with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.126 g/mol . It is classified under "Protein Degrader Building Blocks," highlighting its utility in medicinal chemistry as a precursor for synthesizing bioactive molecules. The compound is commercially available with ≥97% purity and is typically supplied as a colorless oil . Its bromine substituent at the 3-position of the azetidine ring enables versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it a critical intermediate in drug discovery pipelines.

Structure

2D Structure

特性

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-25-8 | |

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method is the thermal isomerization of aziridines to produce 3-bromoazetidine-3-carboxylic acid derivatives . This process can be further modified to introduce the benzyl group, resulting in the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Benzyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo nucleophilic ring-opening reactions, yielding acyclic amines or expanded ring systems.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

Ring-Opening Reactions: Reagents such as strong nucleophiles (e.g., Grignard reagents) and catalytic amounts of acids or bases are used to facilitate the ring-opening process.

Major Products Formed:

Substitution Reactions: Products include various substituted azetidine derivatives.

Ring-Opening Reactions: Products include acyclic amines and expanded ring systems, which can be further functionalized for various applications.

科学的研究の応用

Benzyl 3-bromoazetidine-1-carboxylate is a compound that has garnered attention in various fields of chemical research, particularly for its potential applications in medicinal chemistry and synthetic organic chemistry. This article explores its synthesis, properties, and diverse applications, supported by documented case studies and data tables.

A recent synthesis protocol involved the use of potassium carbonate as a base in N,N-dimethylformamide at elevated temperatures. The reaction yielded this compound with high purity and yield, showcasing its efficient production for further applications .

Applications in Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of bioactive compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Table 2: Applications in Medicinal Chemistry

Synthetic Versatility

The compound's bromine atom provides a site for nucleophilic substitution reactions, enabling the formation of various derivatives. Researchers have utilized this compound to synthesize complex molecules that are difficult to obtain through traditional methods.

Case Study: Derivative Synthesis

In one documented case, this compound was reacted with different nucleophiles to produce a library of azetidine derivatives. These derivatives were evaluated for their biological activities, leading to promising candidates for further development .

作用機序

The mechanism of action of Benzyl 3-bromoazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution and ring-opening reactions. These reactions enable the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules. The strained nature of the azetidine ring plays a crucial role in its reactivity, making it a valuable intermediate in organic synthesis .

類似化合物との比較

tert-Butyl 3-Bromoazetidine-1-Carboxylate

Structural Differences :

- Substituent : The benzyl group in the carboxylate moiety is replaced by a tert-butyl group.

- Molecular Formula: Likely C₈H₁₄BrNO₂ (estimated based on tert-butyl substitution).

- Reactivity : The tert-butyl group offers steric bulk, which may slow down nucleophilic substitution at the 3-bromo position compared to the benzyl analog. This bulk can also influence regioselectivity in subsequent reactions.

Benzyl 3-(2,2-Dicyano-1-Phenylethyl)Azetidine-1-Carboxylate (Compound 4)

Functional Comparison :

Benzyl Alcohol Derivatives

- Toxicity : Benzyl alcohol derivatives may exhibit respiratory or dermal irritation, whereas tert-butyl analogs lack aromaticity and associated metabolic liabilities .

Comparative Data Table

Key Research Findings

Synthetic Versatility: this compound outperforms tert-butyl analogs in reactions requiring mild deprotection conditions (e.g., hydrogenolysis vs. strong acids) .

Metabolic Considerations : Benzyl-containing derivatives may carry higher toxicity risks compared to tert-butyl analogs due to benzyl alcohol release, necessitating careful design in drug candidates .

生物活性

Benzyl 3-bromoazetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the azetidine ring, which may enhance its reactivity in nucleophilic substitution reactions. The molecular formula is with a molecular weight of approximately 243.11 g/mol. The presence of the carboxylate group contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or modulate receptor activities, influencing various metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It could interact with cell surface receptors, altering signal transduction pathways that regulate cell function.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

- Anticancer Properties : Some research indicates that this compound could have cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- In vitro tests demonstrated that this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.

-

Cytotoxicity Assays :

- A study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that the compound may induce significant cell death in cancerous cells while exhibiting lower toxicity towards normal cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is important to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl 3-chloroazetidine-1-carboxylate | Chlorine at the 3-position | Moderate antimicrobial activity |

| Benzyl 3-iodoazetidine-1-carboxylate | Iodine at the 3-position | Higher reactivity; potential anticancer effects |

| Benzyl azetidine-2-carboxylate | No halogen substitution | Lower bioactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-bromoazetidine-1-carboxylate, and how can its purity be validated?

- Synthetic Routes : The compound is typically synthesized via halogenation of azetidine derivatives. For example, tert-butyl analogs (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) are prepared by reacting dibrominated precursors under inert atmospheres (argon) to prevent side reactions . A similar approach can be adapted using benzyl-protected intermediates.

- Purity Validation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For crystalline derivatives, X-ray diffraction (XRD) using SHELXL refinement ensures structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR identifies protons on the azetidine ring and benzyl group, while ¹³C NMR confirms carbonyl and bromine-substituted carbons.

- XRD : Resolves 3D molecular geometry, especially ring strain in azetidine, using SHELX programs for refinement .

- IR Spectroscopy : Detects C=O (ester) and C-Br stretching vibrations (550–650 cm⁻¹).

Q. How does the stability of this compound vary under different storage conditions?

- Stability Factors :

- Moisture Sensitivity : Store in anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ester or bromide groups.

- Temperature : Decomposition risks increase above 25°C; refrigerate at 2–8°C for long-term storage.

- Light Exposure : Protect from UV light to avoid radical-mediated degradation, as benzyl groups are prone to homolytic cleavage .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodological Approaches :

- Catalyst Screening : Test Lewis acids (e.g., Ce-based catalysts) to enhance bromination efficiency .

- Reaction Engineering : Use design of experiments (DoE) to optimize variables (temperature, stoichiometry, solvent polarity). For example, low-polarity solvents (e.g., THF) minimize ring-opening side reactions.

- Inert Atmosphere : Conduct reactions under argon to suppress oxidative byproducts .

Q. How can researchers resolve contradictions in reported reaction outcomes for azetidine derivatives?

- Analytical Workflow :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., ring-opened amines or ester hydrolysis products).

- Kinetic Studies : Compare reaction rates under varying conditions to identify critical control parameters.

- Computational Modeling : Apply density functional theory (DFT) to predict reactive intermediates and validate experimental observations .

Q. What mechanistic insights explain the reactivity of the 3-bromoazetidine ring in cross-coupling reactions?

- Reactivity Drivers :

- Ring Strain : The four-membered azetidine ring’s strain enhances nucleophilic substitution (SN2) at the brominated carbon.

- Electronic Effects : Electron-withdrawing ester groups (carboxylate) polarize the C-Br bond, facilitating substitution.

- Experimental Validation : Monitor reaction progress via ¹H NMR to track bromide displacement intermediates .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

- Crystallization Strategies :

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes crystal nucleation.

- SHELX Refinement : Resolve disorder using twin refinement or anisotropic displacement parameters in SHELXL .

Key Considerations for Researchers

- Contradiction Management : Replicate experiments with controlled variables (e.g., moisture levels, catalyst purity) to isolate discrepancies.

- Advanced Tools : Pair experimental data with computational models (e.g., Gaussian for transition-state analysis) to rationalize unexpected outcomes.

- Safety Protocols : Follow general laboratory guidelines for handling brominated compounds (e.g., fume hood use, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。